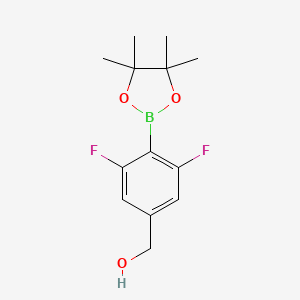
2-Cyclopropyl-5-benzylpyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-5-benzylpyrrole (2CBP) is a cyclopropyl-substituted pyrrole-containing compound that has been studied for its potential use in various scientific research applications. It is a relatively new compound that has been studied in recent years and has shown promise in a variety of fields.
Mécanisme D'action
The exact mechanism of action of 2-Cyclopropyl-5-benzylpyrrole is not yet fully understood. However, it is believed that it acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the brain. It is also believed to act as an inhibitor of the enzyme monoamine oxidase, which is responsible for breaking down the neurotransmitters serotonin, dopamine, and norepinephrine in the brain.
Biochemical and Physiological Effects
2-Cyclopropyl-5-benzylpyrrole has been studied for its potential biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter acetylcholine in the brain, which can lead to improved cognitive function and memory. It has also been shown to reduce inflammation in the body, which can lead to improved overall health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-Cyclopropyl-5-benzylpyrrole in laboratory experiments is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, it has a relatively low toxicity, which makes it safe to use in laboratory experiments. However, one of the major limitations of using 2-Cyclopropyl-5-benzylpyrrole in laboratory experiments is that it is still not fully understood, so its effects may not be fully predictable.
Orientations Futures
Some potential future directions for 2-Cyclopropyl-5-benzylpyrrole research include further exploration of its potential use as an anti-cancer agent, as an anti-inflammatory agent, and as a potential inhibitor of the enzyme acetylcholinesterase. Additionally, further research could be done to explore its potential use in drug delivery systems, as a potential inhibitor of the enzyme monoamine oxidase, and as a potential inhibitor of the enzyme tyrosine hydroxylase. It could also be studied for its potential use in other areas, such as neurological disorders, cardiovascular diseases, and metabolic disorders.
Méthodes De Synthèse
2-Cyclopropyl-5-benzylpyrrole can be synthesized through a variety of methods, including chemical synthesis, biocatalysis, and enzymatic synthesis. The most common method of chemical synthesis involves the reaction of cyclopropylbenzene with a pyrrole-containing compound, such as 4-methyl-2-pyrrole-2-carboxylic acid. This reaction produces the desired 2-Cyclopropyl-5-benzylpyrrole product.
Applications De Recherche Scientifique
2-Cyclopropyl-5-benzylpyrrole has been studied for its potential use in a variety of scientific research applications. It has been studied for its potential use as an anti-cancer agent, as an anti-inflammatory agent, and as a potential inhibitor of the enzyme acetylcholinesterase. It has also been studied for its potential use in drug delivery systems, as a potential inhibitor of the enzyme monoamine oxidase, and as a potential inhibitor of the enzyme tyrosine hydroxylase.
Propriétés
IUPAC Name |
2-benzyl-5-cyclopropyl-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-2-4-11(5-3-1)10-13-8-9-14(15-13)12-6-7-12/h1-5,8-9,12,15H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDVVXMBXQJXED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-5-benzylpyrrole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[catASium®MN(R)Rh], 97%](/img/structure/B6303245.png)


